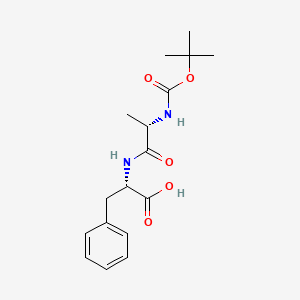

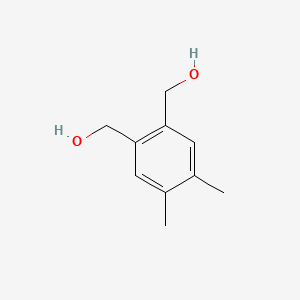

4,5-Dimethylbenzene-1,2-dimethanol

Vue d'ensemble

Description

4,5-Dimethylbenzene-1,2-dimethanol is a chemical compound with the molecular formula C10H14O2 . It is used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of this compound is accomplished in three steps with an overall yield of 80% . The synthesis begins with the Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene with dimethyl acetylenedicarboxylate. This reaction is heated in toluene for 2 hours in a sealed pressure vessel, which results in the 1,4-cyclohexadiene-based adduct . The next step involves the aromatization of the adduct to dimethyl 4,5-dimethylphthalate. This is achieved by dehydrogenation using 10% Pd-C in refluxing p-xylene for 24 hours .Molecular Structure Analysis

The molecular structure of this compound is based on the benzene ring, which is a planar molecule that allows close positioning of reactive centers . This structure enables additional fused rings to be readily appended .Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of this compound are the Diels-Alder reaction, dehydrogenation, and reduction . These reactions are optimized to achieve an efficient and cost-effective synthesis .Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . The predicted melting point is 86.17°C, and the predicted boiling point is approximately 320.2°C at 760 mmHg .Applications De Recherche Scientifique

Kinetics and Oxidation Studies

- Oxidation of Dimethylbenzene Derivatives : The kinetics of 1,2-dimethylbenzene oxidation provides insights into the reactivity of such compounds under various conditions, contributing to a better understanding of their chemical behavior and potential applications (Gaïl et al., 2008).

Chemical Synthesis and Modification

- Regioselective Bromination : Studies on the bromination of dimethylbenzene derivatives, like 1,4-dimethoxy-2,3-dimethylbenzene, lead to the creation of novel compounds that have potential applications in various fields, including materials science and pharmaceuticals (Aitken et al., 2016).

Material Science Applications

- Polythioesters Development : The polycondensation of isomeric di(mercaptomethyl)–dimethylbenzenes, including 4,5-di(mercaptomethyl)–1,2-dimethylbenzene, leads to the creation of aliphatic–aromatic polythioesters. These materials are valuable in various applications due to their thermal, mechanical, electrical, and chemical properties (Podkościelny & Szubińska, 1988).

Pharmaceutical Research

- Inhibition Properties Studies : Research into the inhibition properties of various derivatives, such as (N-benzyl-1H-1,2,3-triazole-4,5-diyl)dimethanol, against specific enzymes like xanthine oxidase, is crucial for the development of new pharmaceutical agents (Yagiz et al., 2021).

Photoreactivity and Sensitization

- Photosensitizer Role in Organic Molecules : The study of organic molecules such as 1,2-diisocyano-4,5-dimethylbenzene reveals their dual role as reactants and photosensitizers in photochemical reactions. This knowledge is instrumental in the development of new photo-reactive materials and processes (Wang et al., 2017).

Environmental Applications

- Degradation by Microorganisms : Research on the degradation of 1,2-dimethylbenzene by specific bacterial strains like Corynebacterium offers insights into potential bioremediation strategies for environmental pollutants (Schraa et al., 2004).

Safety and Hazards

When handling 4,5-Dimethylbenzene-1,2-dimethanol, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

It is known to be used as a building block in the synthesis of dihydrophthalazine-based antibiotics , suggesting that its targets could be bacterial enzymes or structures.

Mode of Action

As a precursor in the synthesis of dihydrophthalazine-based antibiotics , it may contribute to the overall antibacterial activity of these compounds.

Biochemical Pathways

The synthesis of 4,5-Dimethylbenzene-1,2-dimethanol involves three steps: a Diels-Alder reaction, dehydrogenation, and reduction . The Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene with dimethyl acetylenedicarboxylate results in a 1,4-cyclohexadiene-based adduct . This adduct is then aromatized to dimethyl 4,5-dimethylphthalate through dehydrogenation .

Result of Action

As a precursor in the synthesis of dihydrophthalazine-based antibiotics , it likely contributes to the antibacterial activity of these compounds.

Action Environment

Factors such as temperature and pressure are crucial in its synthesis .

Propriétés

IUPAC Name |

[2-(hydroxymethyl)-4,5-dimethylphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4,11-12H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSODREOTHFONSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427273 | |

| Record name | 4,5-Dimethylbenzene-1,2-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60070-05-5 | |

| Record name | 4,5-Dimethylbenzene-1,2-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

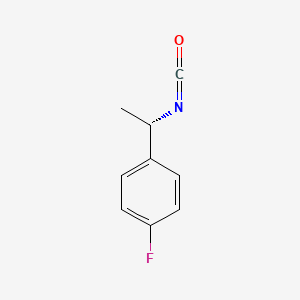

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-fluorophenyl)acetate](/img/structure/B1599483.png)